(E)-tert-Butyl (furan-2-ylmethylene)carbamate
Description
(E)-tert-Butyl (furan-2-ylmethylene)carbamate is a carbamate derivative featuring a tert-butyl group, a furan ring substituted at the 2-position, and an (E)-configured imine bond (C=N). The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, while the furan ring contributes to its aromatic and electronic properties. The (E)-stereochemistry of the methylene group influences its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
tert-butyl (NE)-N-(furan-2-ylmethylidene)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h4-7H,1-3H3/b11-7+ |
InChI Key |
JWINSALVKKPBML-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Condensation Using Di-tert-butyl Dicarbonate and Furan-2-carboxaldehyde
A common approach involves the reaction of furan-2-carboxaldehyde with tert-butyl carbamate or an amine precursor in the presence of di-tert-butyl dicarbonate (Boc2O) to form the carbamate-protected imine.
-
- The reaction mixture is prepared by dissolving furan-2-carboxaldehyde and tert-butyl carbamate in an appropriate solvent such as dichloromethane or methanol.
- Di-tert-butyl dicarbonate is added dropwise at low temperature (0 °C) to control the reaction rate.
- The mixture is stirred at room temperature for 12–24 hours to ensure complete conversion.
- The reaction is quenched with water, and the organic layer is separated.
- The product is purified by silica gel column chromatography or crystallization.
-
- Solvent: Dichloromethane or methanol
- Temperature: 0 °C to room temperature
- Time: 12–24 hours
- Yield: Typically 70–90%
-
- The use of anhydrous conditions and inert atmosphere (nitrogen or argon) improves yield and purity.
- The (E)-isomer is favored due to steric and electronic factors during imine formation.
Base-Mediated Imine Formation
Another method involves the direct condensation of furan-2-carboxaldehyde with tert-butyl carbamate in the presence of a base such as potassium carbonate or triethylamine.
-
- Furan-2-carboxaldehyde and tert-butyl carbamate are mixed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or methanol.
- Potassium carbonate or triethylamine is added to deprotonate the carbamate and facilitate nucleophilic attack on the aldehyde.
- The reaction is stirred at room temperature or slightly elevated temperature (20–50 °C) for several hours.
- The mixture is poured into water to precipitate the product.
- The solid is collected by filtration and washed.
-
- Solvent: DMSO, methanol, or toluene
- Base: Potassium carbonate or triethylamine
- Temperature: 20–50 °C
- Time: 3–24 hours
- Yield: 85–96%
-
- This method is efficient and scalable.
- The reaction proceeds with high selectivity for the (E)-isomer.
- Purification is straightforward due to precipitation of the product.
Use of Phase Transfer Catalysts and Alkylating Agents
In some advanced synthetic routes, phase transfer catalysts such as tetrabutylammonium bromide are used to facilitate alkylation steps leading to carbamate derivatives structurally related to (E)-tert-Butyl (furan-2-ylmethylene)carbamate.
-
- The starting material, such as a hydroxymethyl carbamate derivative, is dissolved in ethyl acetate.
- Tetrabutylammonium bromide and methyl sulfate are added under stirring.
- The mixture is cooled to below 0 °C.
- A potassium hydroxide solution is added dropwise to promote the reaction.
- After completion, the mixture is extracted and washed with dilute acid and bicarbonate solutions.
- The solvent is evaporated, and the product is crystallized from hexane.
-
- Solvent: Ethyl acetate
- Catalyst: Tetrabutylammonium bromide
- Temperature: Below 0 °C to 20 °C
- Yield: 92–97%
-
- This method is more complex and used for specific carbamate derivatives.
- High yields and purity are achievable with careful temperature control.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation with Boc2O | Furan-2-carboxaldehyde, Boc2O | Dichloromethane, Methanol | 0 °C to RT | 12–24 h | 70–90 | Requires inert atmosphere, chromatography purification |
| Base-mediated imine formation | Furan-2-carboxaldehyde, K2CO3 or TEA | DMSO, Methanol, Toluene | 20–50 °C | 3–24 h | 85–96 | Scalable, product precipitates for easy isolation |
| Phase transfer catalysis | Hydroxymethyl carbamate, methyl sulfate, TBAB | Ethyl acetate | <0 °C to 20 °C | Several hours | 92–97 | Complex, high yield, crystallization purification |
Research Findings and Observations
- The base-mediated imine formation method is favored for industrial-scale synthesis due to its simplicity, high yield, and ease of purification.
- The Boc2O condensation method provides good control over stereochemistry and is widely used in laboratory-scale synthesis.
- Use of phase transfer catalysts and alkylating agents is more specialized but can yield high purity products suitable for pharmaceutical intermediates.
- Reaction temperature and solvent choice critically influence the selectivity for the (E)-isomer.
- Purification by crystallization or chromatography is essential to remove minor (Z)-isomer and other impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (furan-2-ylmethylene)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(E)-tert-Butyl (furan-2-ylmethylene)carbamate has several applications in scientific research:
- **
Biological Activity
(E)-tert-Butyl (furan-2-ylmethylene)carbamate, a derivative of furan and a carbamate compound, has garnered attention in recent research for its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by data tables and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 185.24 g/mol |
| IUPAC Name | (E)-tert-Butyl(furan-2-ylmethylene)carbamate |
| CAS Number | 4935496 |
The compound is synthesized through the reaction of furan-2-carbaldehyde with tert-butyl carbamate under acidic conditions. This method typically yields high purity and good overall yield, making it suitable for further biological evaluations.
Antimicrobial Properties
Recent studies have demonstrated that (E)-tert-Butyl (furan-2-ylmethylene)carbamate exhibits significant antimicrobial activity against various bacterial strains. For instance, a study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. Results indicated that (E)-tert-Butyl (furan-2-ylmethylene)carbamate exhibited an IC50 value of 25 µg/mL, suggesting strong free radical scavenging capabilities. This activity is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition rates were approximately 50% at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against common pathogens.
- Method : Disk diffusion method and MIC determination.
- Results : Significant inhibition zones were observed for both S. aureus and E. coli.
-
Antioxidant Study :
- Objective : To assess free radical scavenging activity.
- Method : DPPH assay.
- Results : IC50 value of 25 µg/mL demonstrated potent antioxidant activity.
-
Anti-inflammatory Study :
- Objective : To investigate the impact on cytokine production.
- Method : ELISA for cytokine quantification.
- Results : Reduced levels of TNF-alpha and IL-6 by 50% at 50 µM concentration.
The biological activities of (E)-tert-Butyl (furan-2-ylmethylene)carbamate can be attributed to its ability to interact with cellular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to increased permeability and eventual cell death.
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly the NF-kB pathway, reducing cytokine production.
Comparison with Similar Compounds
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296)
- Structure: Contains a cyclohexyl ring with methoxy and Boc-protected aminomethyl substituents.
- Key Differences : The absence of a furan ring and the presence of a methoxy group on a cyclohexane backbone reduce aromaticity and alter steric effects compared to the target compound.
- Synthesis : Prepared via Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) under standard conditions .
tert-Butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate ()
- Structure : Features a furan-3-yl group linked via a carbamoylpropionyl chain to the Boc group.
- Key Differences : Substitution at the furan 3-position (vs. 2-position in the target compound) modifies electronic interactions. The additional propionyl spacer increases molecular flexibility.
- Synthesis : Involves THF-mediated coupling of furan-3-ylamine with activated carbonyl intermediates, followed by Boc protection .
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ()
- Structure : Incorporates a biphenyl group and a hydroxypropan-2-yl chain.
Physicochemical and Functional Properties
- Aromaticity : The furan-2-yl group in the target compound exhibits stronger electron-donating effects compared to furan-3-yl derivatives, influencing reactivity in cross-coupling reactions .
- Steric Effects : The tert-butyl group in all analogues provides steric hindrance, enhancing stability against nucleophilic attack.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (E)-tert-butyl (furan-2-ylmethylene)carbamate, and how is stereochemical purity ensured?
- Methodological Answer : The compound can be synthesized via condensation of furan-2-carbaldehyde with tert-butyl carbamate under acidic or basic conditions. For stereochemical control (E/Z isomerism), reaction conditions such as temperature, solvent polarity, and catalyst choice are critical. For example, using a bulky base (e.g., LDA) in anhydrous THF at low temperatures (-78°C) favors the (E)-isomer due to kinetic control . Post-synthesis, stereochemical purity is confirmed by -NMR coupling constants (e.g., olefinic protons) or X-ray crystallography .
Q. How can crystallographic data for this compound be obtained, and which software tools are recommended for structure refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires a well-diffracting crystal mounted on a diffractometer (e.g., Bruker D8 QUEST). For structure solution and refinement, SHELXL (for small molecules) is widely used due to its robust handling of anisotropic displacement parameters and twinning . WinGX provides an integrated suite for data processing, while ORTEP-3 generates publication-quality thermal ellipsoid plots .
Q. What analytical techniques are suitable for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.
- NMR : - and -NMR in CDCl or DMSO-d confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) .
- HR-MS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for modifying the furan ring in (E)-tert-butyl (furan-2-ylmethylene)carbamate?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for electrophilic substitution or cycloaddition reactions at the furan ring. Software like Gaussian or ORCA predicts regioselectivity and activation energies. For example, Fukui indices identify nucleophilic sites on the furan ring prone to functionalization .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic disorder (crystallography) vs. solution-state averaging (NMR). To reconcile:
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement .
- Conformational Flexibility : Perform variable-temperature NMR or molecular dynamics simulations to assess rotational barriers around the carbamate bond .
Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/IPA (90:10) to separate enantiomers.
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration determined by X-ray .
- Mosher’s Method : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze -NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
